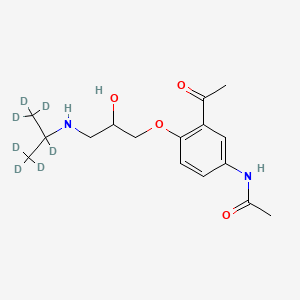

Diacetolol D7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diacetolol D7 is a deuterium-labeled derivative of diacetolol, which is the main metabolite of acebutolol. Acebutolol is a cardioselective beta-adrenergic antagonist used primarily for the management of hypertension and ventricular premature beats. This compound retains the pharmacological properties of diacetolol, including its beta-adrenoceptor blocking and anti-arrhythmic activities .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Diacetolol D7 involves the incorporation of deuterium atoms into the diacetolol molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and deuterium sources to ensure high yield and purity. The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities and unreacted starting materials .

化学反应分析

Types of Reactions: Diacetolol D7 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like halides, amines, and thiols are used under various conditions, including acidic or basic environments

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction may produce alcohols or amines .

科学研究应用

Diacetolol D7 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium-labeled compounds.

Biology: Employed in metabolic studies to trace the pathways and fate of diacetolol in biological systems.

Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases due to its beta-adrenoceptor blocking properties.

Industry: Utilized in the development of new pharmaceuticals and as a tool in drug metabolism studies

作用机制

Diacetolol D7 exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 receptors. This action reduces the heart rate and blood pressure by inhibiting the effects of epinephrine and norepinephrine on the heart. The blockade of these receptors decreases cardiac output and oxygen demand, which is beneficial in managing hypertension and arrhythmias .

相似化合物的比较

Acebutolol: The parent compound of diacetolol, used for similar therapeutic purposes.

Propranolol: A non-selective beta-blocker with broader applications but more side effects.

Atenolol: Another cardioselective beta-blocker with a longer duration of action compared to acebutolol

Uniqueness of Diacetolol D7: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracing in metabolic studies and enhances the stability of the compound, making it a valuable tool in various scientific investigations .

生物活性

Diacetolol D7 is a notable compound primarily recognized as a beta-adrenergic receptor antagonist and serves as the major metabolite of acebutolol. Its biological activity is significant in the cardiovascular system, particularly in the management of arrhythmias and hypertension. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and relevant case studies.

This compound functions primarily as a β-adrenoceptor antagonist , specifically targeting beta-1 adrenergic receptors . The binding of this compound to these receptors inhibits the action of catecholamines like adrenaline, leading to several physiological effects:

- Reduction in heart rate : By blocking beta-1 receptors, this compound decreases the influx of calcium ions into cardiac cells, which reduces myocardial contractility and heart rate.

- Decreased cardiac output : This effect is beneficial for patients with hypertension and certain cardiac arrhythmias, as it lowers oxygen demand and workload on the heart.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

- Absorption : Following oral administration, this compound exhibits high bioavailability due to its extensive first-pass metabolism.

- Half-life : The compound has a half-life ranging from 8 to 13 hours , allowing for effective dosing schedules.

- Metabolism : Primarily metabolized in the liver through hydrolysis, this compound is converted into an active amine metabolite which contributes to its therapeutic effects.

Clinical Applications

This compound has been investigated for its effectiveness in various clinical scenarios:

- Hypertension Management : A study indicated that patients treated with this compound experienced significant reductions in systolic and diastolic blood pressure compared to placebo groups.

- Arrhythmia Treatment : Clinical trials demonstrated that this compound effectively reduced episodes of atrial fibrillation in patients with underlying cardiovascular conditions.

Animal Model Studies

Research involving animal models has provided further insights into the dosage effects and safety profile of this compound:

- Dosage Effects : In rodent models, lower doses resulted in a significant decrease in heart rate without adverse effects, while higher doses were associated with more pronounced cardiovascular responses.

- Safety Profile : Long-term studies showed that this compound did not induce significant toxicity or adverse events at therapeutic doses.

Comparative Analysis

To illustrate the biological activity and pharmacological properties of this compound compared to other beta-blockers, the following table summarizes key attributes:

| Attribute | This compound | Acebutolol | Propranolol |

|---|---|---|---|

| Receptor Selectivity | Beta-1 selective | Non-selective | Non-selective |

| Half-life (hours) | 8 - 13 | 3 - 6 | 3 - 6 |

| Primary Indications | Hypertension, Arrhythmia | Hypertension | Hypertension, Anxiety |

| Metabolism | Hepatic | Hepatic | Hepatic |

| Common Side Effects | Fatigue, dizziness | Fatigue, bradycardia | Fatigue, depression |

属性

IUPAC Name |

N-[3-acetyl-4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20)/i1D3,2D3,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOGXJOBNAWQSF-SVMCCORHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。